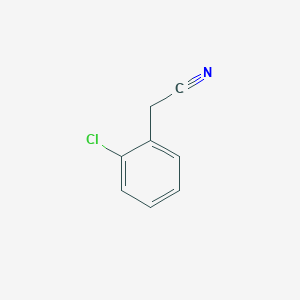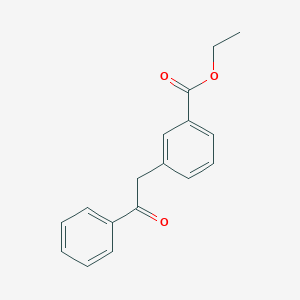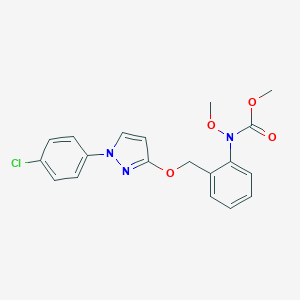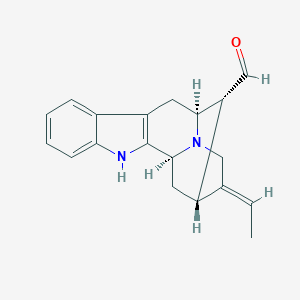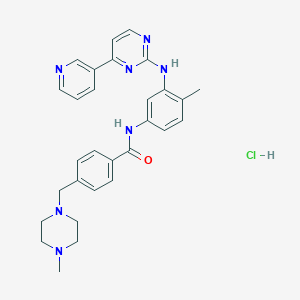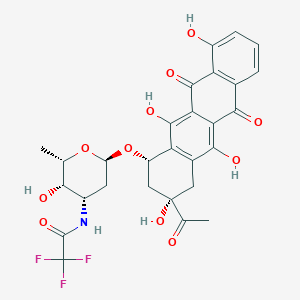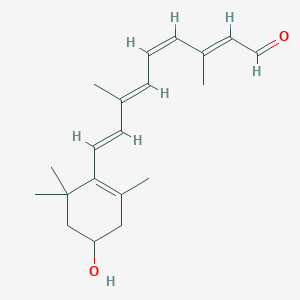
11-cis-3-Hydroxyretinal
Vue d'ensemble
Description
11-cis-3-Hydroxyretinal is a derivative of retinal, a form of vitamin A aldehyde. It plays a crucial role in the visual cycle, particularly in the phototransduction process in the retina. This compound is a chromophore, which means it is responsible for the absorption of light and its conversion into a chemical signal that can be interpreted by the brain. The unique structure of this compound allows it to bind to opsin proteins, forming rhodopsin, which is essential for vision in low-light conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-3-Hydroxyretinal typically involves the isomerization of all-trans-retinal. This process can be catalyzed by enzymes or through photochemical reactions. The key steps include:
Isomerization: Conversion of all-trans-retinal to 11-cis-retinal using light or enzymatic catalysis.
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the retinal molecule.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are preferred due to their efficiency and the ability to control reaction conditions precisely .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 11-cis-3-hydroxyretinoic acid.
Reduction: It can be reduced to 11-cis-3-hydroxyretinol.
Isomerization: The compound can isomerize to all-trans-3-hydroxyretinal under light exposure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Isomerization Conditions: Light exposure or enzymatic catalysis.
Major Products:
Oxidation Product: 11-cis-3-hydroxyretinoic acid.
Reduction Product: 11-cis-3-hydroxyretinol.
Isomerization Product: All-trans-3-hydroxyretinal.
Applications De Recherche Scientifique
11-cis-3-Hydroxyretinal has several applications in scientific research:
Chemistry: Used as a model compound to study the photochemical properties of retinoids.
Biology: Essential for understanding the visual cycle and phototransduction in retinal cells.
Medicine: Investigated for its potential in treating retinal diseases and understanding the mechanisms of vision loss.
Industry: Utilized in the development of light-sensitive materials and devices.
Mécanisme D'action
The primary mechanism of action of 11-cis-3-Hydroxyretinal involves its role as a chromophore in the visual cycle. Upon absorption of light, it undergoes isomerization from the 11-cis to the all-trans form. This structural change triggers a conformational change in the opsin protein, activating a G-protein-coupled receptor pathway that ultimately leads to the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as visual information .
Comparaison Avec Des Composés Similaires
11-cis-Retinal: The parent compound, also involved in the visual cycle.
11-cis-3-Dehydroretinal: Another derivative with similar photochemical properties.
4-Hydroxy-11-cis-Retinal: A hydroxylated derivative with distinct biological functions.
Uniqueness: 11-cis-3-Hydroxyretinal is unique due to its specific hydroxylation at the 3-position, which affects its binding affinity to opsin and its photochemical properties. This makes it particularly useful in studying the nuances of the visual cycle and developing targeted treatments for retinal diseases .
Propriétés
IUPAC Name |
(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQNCDEPWLQRO-SKVGZCNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554347 | |
| Record name | (11cis)-3-Hydroxyretinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102918-00-3 | |
| Record name | (11cis)-3-Hydroxyretinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



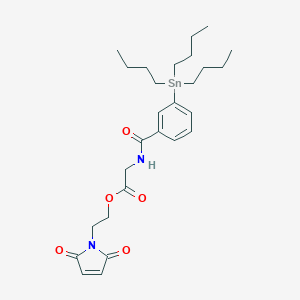



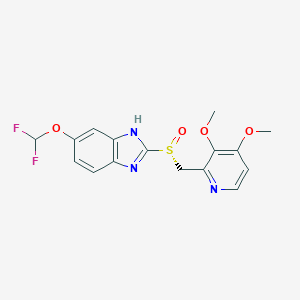
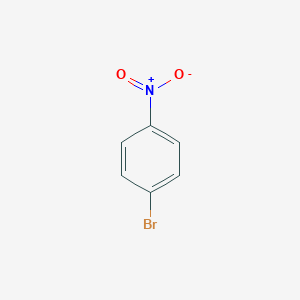
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
